molecular formula C21H18FN5O3 B2988536 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide CAS No. 941882-97-9

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2988536
CAS No.: 941882-97-9
M. Wt: 407.405
InChI Key: UHQQHODQSNMPBO-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-fluorophenyl substituent at position 1 of the heterocyclic core and a 3-(4-methoxyphenyl)propanamide side chain. This compound shares structural similarities with several analogs documented in chemical databases, which differ primarily in substituent groups on the core and side chains.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-30-17-9-2-14(3-10-17)4-11-19(28)25-26-13-23-20-18(21(26)29)12-24-27(20)16-7-5-15(22)6-8-16/h2-3,5-10,12-13H,4,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQQHODQSNMPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is C19H18FN5O2, with a molecular weight of 359.38 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By modulating CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its structural components may interact with various molecular targets involved in inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide against various cancer cell lines. For instance, a study evaluating pyrazolo[3,4-d]pyrimidine derivatives showed that compounds with similar structures exhibited significant antiproliferative activity against the NCI 60 human tumor cell line panel. Notably, compound 12b from a related series was shown to increase total apoptosis in the MDA-MB-468 breast cancer cell line significantly .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting potential applications in treating inflammatory diseases . The structure-activity relationship indicates that specific substitutions at key positions can influence the anti-inflammatory efficacy.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelResultReference
AnticancerMDA-MB-468Increased apoptosis (18.98-fold)
Anti-inflammatoryRAW264.7Inhibition of NO production
CDK inhibitionVarious cancer cell linesSignificant inhibition of cell proliferation

Synthesis and Structural Variations

The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic synthesis techniques. Initial steps include forming the pyrazolo[3,4-d]pyrimidine scaffold through condensation reactions followed by introducing various substituents through halogenation and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidinone derivatives from published sources (see Table 1).

Table 1: Structural and Molecular Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound ID Core Substituent (Position 1) Propanamide Chain Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-Fluorophenyl 4-Methoxyphenyl C21H17FN4O3* 392.4*
Phenyl 3-Methyl-1H-pyrazol-5-yl acetamide C22H18FN7O2 455.4†
3-Chlorophenyl Phenyl C20H16ClN5O2 393.8
Phenyl Pyridin-2-ylmethyl C20H18N6O2 374.4
p-Tolyl 3,3-Diphenyl C27H23N5O2 449.5

*Inferred from structural analysis; †Calculated from molecular formula.

Key Findings:

Substituent Effects on Molecular Weight: Bulky substituents on the propanamide chain significantly increase molecular weight. For example, ’s 3,3-diphenyl group raises the weight to 449.5 g/mol, compared to 374.4 g/mol for ’s pyridinylmethyl group. Halogenated aryl groups (e.g., 4-fluorophenyl in the target compound, 3-chlorophenyl in ) marginally increase molecular weight compared to non-halogenated analogs.

Electrochemical Properties :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound, 3-chlorophenyl in ) may enhance metabolic stability by reducing electron density in the aromatic system.
  • Electron-donating groups (e.g., 4-methoxyphenyl in the target compound, p-tolyl in ) could improve solubility but may increase susceptibility to oxidative metabolism.

The 3,3-diphenyl group in may contribute to lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

  • Compounds with simpler side chains (e.g., phenyl in ) are likely more synthetically accessible than those with complex substituents (e.g., diphenyl in ).

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